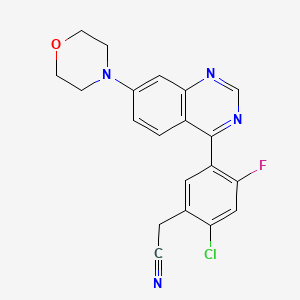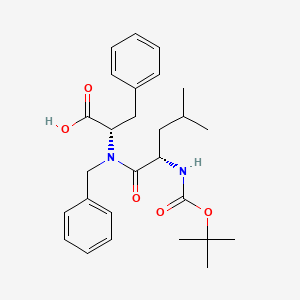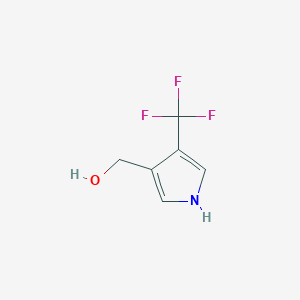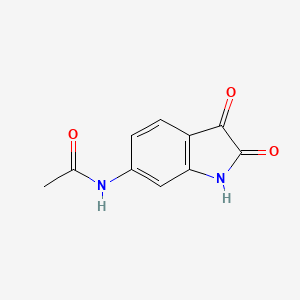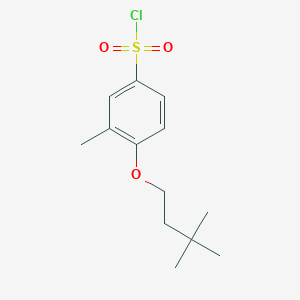
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an aromatic ring. This particular compound has a unique structure due to the presence of a 3,3-dimethylbutoxy group and a methyl group on the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-(3,3-Dimethylbutoxy)-3-methylbenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The reaction can be represented as follows:
4-(3,3-Dimethylbutoxy)-3-methylbenzenesulfonic acid+SOCl2→4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of thionyl chloride remains the preferred method due to its efficiency in converting sulfonic acids to sulfonyl chlorides.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfone derivatives.
Reduction: The compound can be reduced to the corresponding sulfinic acid using reducing agents such as sodium borohydride (NaBH4).
Oxidation: The sulfonyl chloride can be oxidized to the corresponding sulfonic acid using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed.
Reduction: Sodium borohydride (NaBH4) is used in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide (H2O2) is used in an aqueous medium under mild conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfones: Formed by the reaction with thiols.
Sulfinic Acids: Formed by reduction.
Sulfonic Acids: Formed by oxidation.
Applications De Recherche Scientifique
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new covalent bond. This mechanism is common in nucleophilic substitution reactions involving sulfonyl chlorides.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,3-Dimethylbutoxy)heptane: This compound has a similar 3,3-dimethylbutoxy group but lacks the sulfonyl chloride functionality.
3,3-Dimethylbutyryl chloride: This compound has a similar structure but with a butyryl chloride group instead of a sulfonyl chloride group.
tert-Butylacetyl chloride: This compound has a tert-butyl group and an acetyl chloride group, making it structurally similar but functionally different.
Uniqueness
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the 3,3-dimethylbutoxy group and the sulfonyl chloride group. This combination imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C13H19ClO3S |
|---|---|
Poids moléculaire |
290.81 g/mol |
Nom IUPAC |
4-(3,3-dimethylbutoxy)-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H19ClO3S/c1-10-9-11(18(14,15)16)5-6-12(10)17-8-7-13(2,3)4/h5-6,9H,7-8H2,1-4H3 |
Clé InChI |
QVKFAFGYYRQFJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13035476.png)

![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)
